molecular formula C13H13NO4 B14803768 methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B14803768
M. Wt: 247.25 g/mol
InChI Key: KTRGSRCVNPNFMP-UXBLZVDNSA-N
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Description

Methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H13NO4 It is a derivative of cinnamic acid, featuring a cyano group and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate: Similar structure but lacks the cyano group.

    3,4-Dimethoxycinnamic acid: Similar phenyl ring substitution but different functional groups.

    Methyl 3,4-dimethoxycinnamate: Another derivative of cinnamic acid with similar properties.

Uniqueness

Methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-7H,1-3H3/b10-6+

InChI Key

KTRGSRCVNPNFMP-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)OC

Origin of Product

United States

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